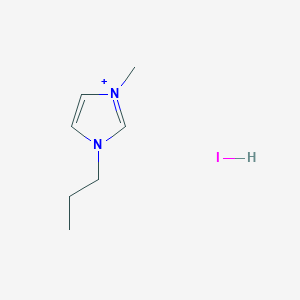
1-Methyl-3-propylimidazol-1-ium;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-propylimidazol-1-ium;hydroiodide, also known as 1-methyl-3-propylimidazolium iodide, is a type of ionic liquid. Ionic liquids are salts in the liquid state, which are typically composed of organic cations and inorganic anions. This compound is known for its unique properties such as low volatility, high thermal stability, and good ionic conductivity .
Preparation Methods
1-Methyl-3-propylimidazol-1-ium;hydroiodide can be synthesized through the reaction of 1-methylimidazole with propyl iodide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure high purity and consistency.
Chemical Reactions Analysis
1-Methyl-3-propylimidazol-1-ium;hydroiodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents depend on the desired outcome.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-propylimidazol-1-ium;hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its ionic nature and stability
Biology: It can be used in the extraction and stabilization of biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and other medical applications.
Mechanism of Action
The mechanism by which 1-Methyl-3-propylimidazol-1-ium;hydroiodide exerts its effects is largely dependent on its ionic nature. In electrochemical applications, it acts as an electrolyte, facilitating the movement of ions and enhancing conductivity. In catalysis, it can stabilize transition states and intermediates, thereby increasing reaction rates .
Comparison with Similar Compounds
1-Methyl-3-propylimidazol-1-ium;hydroiodide can be compared with other ionic liquids such as:
- 1-Butyl-3-methylimidazolium iodide
- 1-Ethyl-3-methylimidazolium iodide
- 1-Hexyl-3-methylimidazolium iodide
These compounds share similar properties but differ in their alkyl chain lengths, which can affect their solubility, melting points, and other physical properties. The unique combination of the propyl group and the iodide ion in this compound provides a balance of properties that can be advantageous in specific applications .
Properties
Molecular Formula |
C7H14IN2+ |
|---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;hydroiodide |
InChI |
InChI=1S/C7H13N2.HI/c1-3-4-9-6-5-8(2)7-9;/h5-7H,3-4H2,1-2H3;1H/q+1; |
InChI Key |
IVCMUVGRRDWTDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12812461.png)
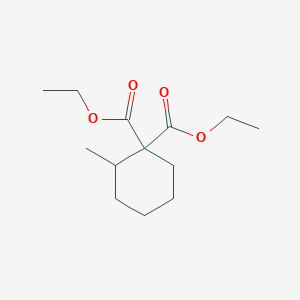
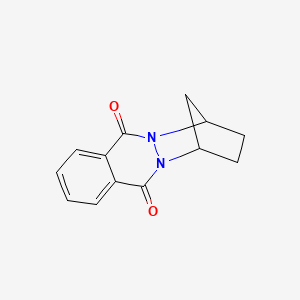
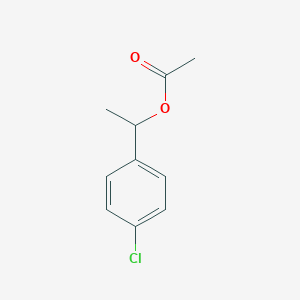
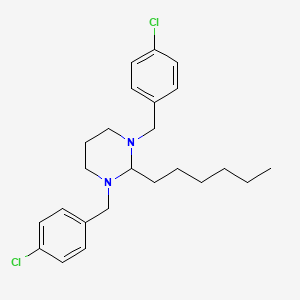
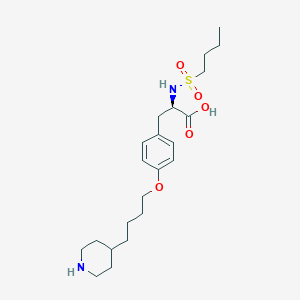
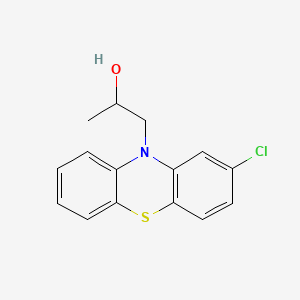
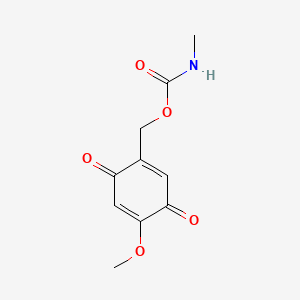

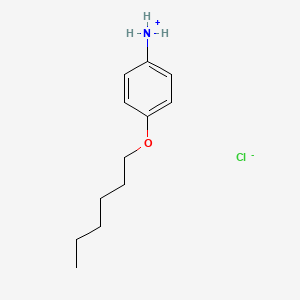
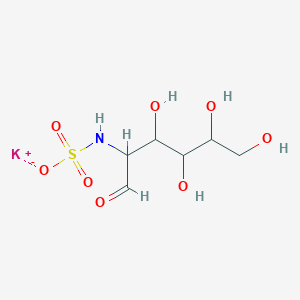

![Benzo[b]naphtho[2,3-d]furan,1-bromo-](/img/structure/B12812544.png)
